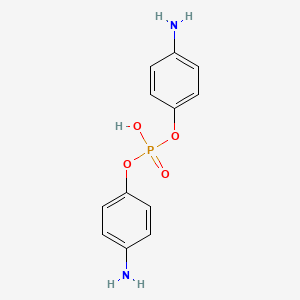
Bis(4-aminophenyl) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-aminophenyl) hydrogen phosphate is an organic compound with the molecular formula C12H13N2O4P. It is a derivative of phenylphosphine oxide and contains two amino groups attached to the phenyl rings. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-aminophenyl) hydrogen phosphate can be synthesized through a multi-step process involving the reaction of 4-nitrophenol with phosphorus oxychloride, followed by reduction of the nitro groups to amino groups. The reaction conditions typically involve the use of solvents such as dichloromethane and reducing agents like hydrogen gas or palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Bis(4-aminophenyl) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride
Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorosulfonic acid
Major Products Formed
Oxidation: Bis(4-nitrophenyl) hydrogen phosphate
Reduction: this compound
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Bis(4-aminophenyl) hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyimides and other high-performance polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bis(4-aminophenyl) hydrogen phosphate involves its interaction with various molecular targets, including enzymes and DNA. The amino groups can form hydrogen bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This compound can also act as a ligand, binding to metal ions and forming stable complexes that can modulate the activity of metalloenzymes.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-nitrophenyl) hydrogen phosphate
- Bis(4-aminophenyl) phenylphosphine oxide
- Bis(4-aminophenyl)pyrene
Uniqueness
Bis(4-aminophenyl) hydrogen phosphate is unique due to its dual amino groups, which provide multiple sites for chemical modification and interaction with other molecules. This makes it a versatile compound for various applications, including polymer synthesis and biomedical research.
Properties
Molecular Formula |
C12H13N2O4P |
|---|---|
Molecular Weight |
280.22 g/mol |
IUPAC Name |
bis(4-aminophenyl) hydrogen phosphate |
InChI |
InChI=1S/C12H13N2O4P/c13-9-1-5-11(6-2-9)17-19(15,16)18-12-7-3-10(14)4-8-12/h1-8H,13-14H2,(H,15,16) |
InChI Key |
XSGVJRBLHAALGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OP(=O)(O)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


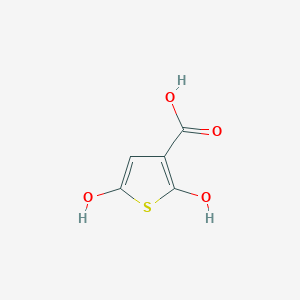

![4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione](/img/structure/B12515057.png)
![N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12515068.png)
![Methyl 4-[2-cyano-3-(4-methoxycarbonylphenyl)-2-[4-(2-methylpropyl)phenyl]propyl]benzoate](/img/structure/B12515074.png)
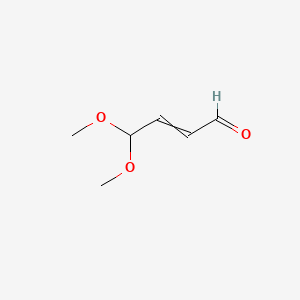
![6-Fluoro-3-(3-fluorobenzene-1-sulfonyl)-1-[(piperidin-2-yl)methyl]-1H-indole](/img/structure/B12515083.png)
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine](/img/structure/B12515088.png)
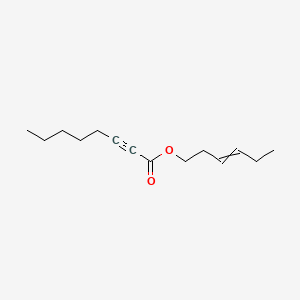
![1,1'-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene](/img/structure/B12515102.png)
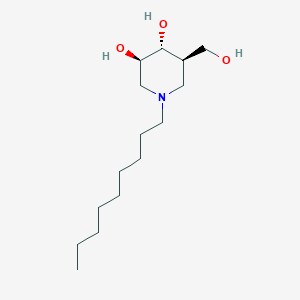
![1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline](/img/structure/B12515121.png)
![{4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid](/img/structure/B12515124.png)

